![molecular formula C39H66N2O29 B12311213 N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12311213.png)
N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-[2-[5-アセトアミド-6-ヒドロキシ-2-(ヒドロキシメチル)-4-(3,4,5-トリヒドロキシ-6-メチルオキサン-2-イル)オキシオキサン-3-イル]オキシ-5-[4,5-ジヒドロキシ-6-[[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシメチル]-3-(3,4,5-トリヒドロキシオキサン-2-イル)オキシオキサン-2-イル]オキシ-4-ヒドロキシ-6-(ヒドロキシメチル)オキサン-3-イル]アセトアミド」は、複数のヒドロキシル基、アセトアミド基、およびオキサン環を特徴とする複雑な有機分子です。 この化合物は、その構造から、多糖または配糖体の誘導体である可能性があります。
準備方法
合成経路と反応条件
このような複雑な分子の合成は、通常、官能基の保護と脱保護、グリコシル化反応、選択的な酸化または還元などの複数のステップを伴います。 特定の合成経路は、出発物質と最終生成物の目的の構成によって異なります。
工業的生産方法
複雑な有機分子の工業的生産には、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化がしばしば含まれます。 これには、生体触媒、フローケミストリー、またはその他の高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成する可能性があります。
還元: アセトアミド基はアミンに還元される可能性があります。
置換: ヒドロキシル基は、求核置換反応によって他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主要な製品
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヒドロキシル基の酸化は、ケトンまたはアルデヒドをもたらす可能性があり、アセトアミド基の還元は、アミンをもたらす可能性があります。
科学研究への応用
この化合物は、科学研究において、次のような幅広い用途を持つ可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 炭水化物-タンパク質相互作用の研究のためのプローブとして。
医学: 潜在的な治療薬または薬物送達ビヒクルとして。
産業: 生分解性材料の製造における成分として、または化学反応における触媒として。
科学的研究の応用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying carbohydrate-protein interactions.
Medicine: As a potential therapeutic agent or drug delivery vehicle.
Industry: As a component in the production of biodegradable materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、生体分子との特定の相互作用によって異なります。 それは、酵素の阻害剤または活性化剤、受容体のリガンド、または細胞経路のモジュレーターとして作用する可能性があります。 関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似の化合物との比較
類似の化合物
N-アセチルグルコサミン: 類似の官能基を持つ単糖誘導体。
キトサン: アセトアミド基を持つ多糖。
ヘパリン: 複数のヒドロキシル基とアセトアミド基を持つ多糖。
独自性
この化合物の独自性は、官能基と環の特定の配置にあります。 これにより、独自の生物学的または化学的特性が得られる可能性があります。 これにより、研究や産業における特定の用途に特に有用になる可能性があります。
類似化合物との比較
Similar Compounds
N-Acetylglucosamine: A monosaccharide derivative with similar functional groups.
Chitosan: A polysaccharide with acetamido groups.
Heparin: A polysaccharide with multiple hydroxyl and acetamido groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and rings, which could confer unique biological or chemical properties. This could make it particularly useful for specific applications in research or industry.
特性
分子式 |
C39H66N2O29 |
|---|---|
分子量 |
1026.9 g/mol |
IUPAC名 |
N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46) |
InChIキー |
UNMLVGNWZDHBRA-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


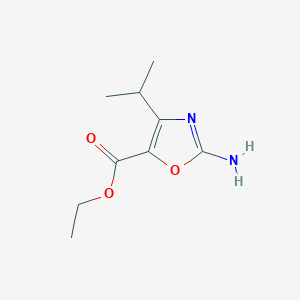

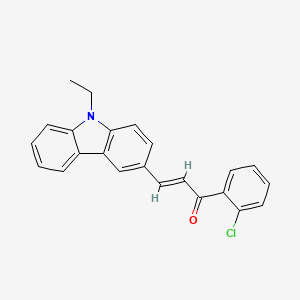



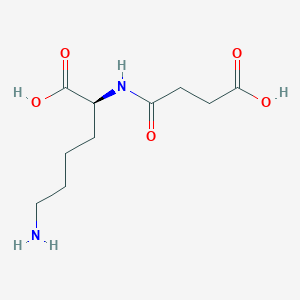
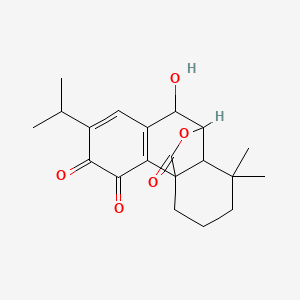
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
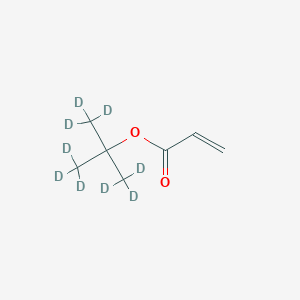

![2-[(Cyclopentylcarbamoyl)amino]propanoic acid](/img/structure/B12311182.png)
![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
